molecular formula C9H10ClN3O B3045903 5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 1160246-10-5

5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B3045903
CAS No.: 1160246-10-5
M. Wt: 211.65
InChI Key: PUIXSDICFHOBGA-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and in specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific substitution pattern and the presence of the chloromethyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-6-3-8-11-7(5-10)4-9(14)13(8)12(6)2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIXSDICFHOBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174516
Record name 5-(Chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-10-5
Record name 5-(Chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
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5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
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5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one

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